2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Monoamine oxidase inhibition β-Hydroxylation structure-activity relationship Phenethylamine metabolism

2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 6924-15-8), also known as DME or 3,4-dimethoxy-β-hydroxyphenethylamine, is a chiral β-amino alcohol belonging to the phenethylamine class. It is the β-hydroxy analog of 3,4-dimethoxyphenethylamine (DMA) and was first synthesized by Alexander Shulgin.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 6924-15-8
Cat. No. B1227008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3,4-dimethoxyphenyl)ethanol
CAS6924-15-8
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CN)O)OC
InChIInChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3
InChIKeyWIUFFBGZBFVVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 6924-15-8): Chiral β-Amino Alcohol Sourcing Guide


2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 6924-15-8), also known as DME or 3,4-dimethoxy-β-hydroxyphenethylamine, is a chiral β-amino alcohol belonging to the phenethylamine class [1]. It is the β-hydroxy analog of 3,4-dimethoxyphenethylamine (DMA) and was first synthesized by Alexander Shulgin [2]. The compound features a 3,4-dimethoxyphenyl ring, a secondary alcohol, and a primary amine, yielding a molecular formula of C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol [3]. Its hydrochloride salt (CAS 15471-89-3) is also commonly supplied for research purposes [4].

Why 2-Amino-1-(3,4-dimethoxyphenyl)ethanol Cannot Be Replaced by Generic Phenethylamine Analogs


Within the phenethylamine family, subtle structural modifications produce profound changes in biological activity. 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (DME) differs from its closest structural relatives—DMA (lacking β-hydroxylation), macromerine (N,N-dimethylated), and the 2,5-dimethoxy regioisomer—in ways that critically alter receptor engagement, metabolic stability, and synthetic utility [1]. Beta-hydroxylation abolishes monoamine oxidase (MAO) inhibitory activity entirely relative to the parent DMA scaffold, while the 3,4-dimethoxy substitution pattern dictates a distinct α-adrenergic pharmacological profile compared to the 2,5-dimethoxy regioisomer [2][3]. These differences make generic substitution scientifically invalid for any study requiring reproducible pharmacological, metabolic, or chiral intermediate outcomes.

Quantitative Differentiation Evidence for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol vs. Closest Analogs


MAO Inhibitory Activity: Complete Loss Upon β-Hydroxylation

In a direct comparative study, 3,4-dimethoxyphenethylamine (DMA, the non-β-hydroxylated parent) exhibited 64.0% inhibition of bovine plasma monoamine oxidase (MAO) deamination in the absence of semicarbazide, with activity dropping to 16.0% in semicarbazide's presence . In contrast, the β-hydroxylated derivative 2-amino-1-(3,4-dimethoxyphenyl)ethanol (DME) and its N-methylated β-hydroxy homologs completely failed to inhibit the deamination of both tyramine and tryptamine by rat brain MAO [1]. This establishes β-hydroxylation as a binary functional switch for MAO engagement within the 3,4-dimethoxy series.

Monoamine oxidase inhibition β-Hydroxylation structure-activity relationship Phenethylamine metabolism

Human Psychoactivity Threshold: DME Active at 115 mg vs. DMA Inactive at 1000 mg

According to human self-experimentation data compiled in Alexander Shulgin's PiHKAL, 2-amino-1-(3,4-dimethoxyphenyl)ethanol (DME) has a minimum reported active dosage of 115 mg, producing few to no discernible effects [1]. In marked contrast, the non-β-hydroxylated analog 3,4-dimethoxyphenethylamine (DMA) was reported as completely inactive in humans at doses of up to 1,000 mg [2]. This ~8.7-fold lower threshold for DME indicates that β-hydroxylation significantly alters human pharmacodynamic properties, despite the compounds' close structural similarity.

Human psychoactivity Phenethylamine SAR PiHKAL data Behavioral pharmacology

α-Adrenergic Pharmacology: Divergent Activity Between 3,4- and 2,5-Dimethoxy Regioisomers

The regioisomer 1-(2,5-dimethoxyphenyl)-2-aminoethanol (compounds 5 and 6 in Epifani et al.) demonstrated both α₁-adrenergic stimulant and α₁-blocking activity on rat vas deferens, with the effect depending on concentration employed; its N-isopropyl derivative (7) and morpholine-fused analogs (8-10) exhibited only α₁-blocking activity [1]. On β-adrenergic targets, only compound 7 possessed moderate blocking activity on isolated guinea pig atria [1]. Subsequent X-ray crystallographic and conformational analysis of the 2,5-regioisomer revealed that the pharmacological divergence from norepinephrine's morpholine analog is governed by the rotameric positions of the phenyl ring, which differ fundamentally between 2,5- and 3,4-substitution patterns [2]. While direct α/β-adrenergic binding data for the 3,4-isomer (DME) remain absent from the published literature, the established conformational dependence of adrenergic activity on aromatic substitution geometry allows class-level inference that the 3,4-dimethoxy pattern produces distinct receptor pharmacology.

Adrenergic receptor pharmacology Regioisomer SAR Conformational analysis Drug design

Chiral Resolution Capability: Enabling Enantiopure Tetrahydroisoquinoline Drug Intermediates

Racemic 2-amino-1-(3,4-dimethoxyphenyl)ethanol can be effectively resolved after conversion to a tetrahydroisoquinoline scaffold. Anan et al. (1991) reported that resolution of racemic 4-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (synthesized from DME) using dibenzoyltartaric acid furnished the desired (S)-amine, which was subsequently acylated to yield the chiral amide intermediate for a series of potent DA₁ receptor agonists [1]. The resolved (S)-(-)-enantiomer of the final tetrahydroxy compound exhibited DA₁ agonist activity approximately 10 times stronger than dopamine for increasing renal blood flow in anesthetized dogs [1]. In contrast, the non-β-hydroxylated analog DMA lacks the secondary alcohol required for tetrahydroisoquinoline cyclization, precluding this entire synthetic route to chiral DA₁ agonists. Similarly, macromerine's N,N-dimethyl substitution renders it unsuitable for the reductive amination and cyclization sequence.

Chiral resolution Enantioselective synthesis Tetrahydroisoquinoline DA1 agonists Pharmaceutical intermediates

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile vs. DMA

2-Amino-1-(3,4-dimethoxyphenyl)ethanol (DME) possesses computed physicochemical properties that differ markedly from its non-hydroxylated analog DMA. DME has an XLogP3 of -0.3, two hydrogen bond donors, and four hydrogen bond acceptors, with a molecular weight of 197.23 g/mol [1]. In contrast, DMA (C₁₀H₁₅NO₂, MW 181.23 g/mol) has only one hydrogen bond donor (primary amine) and two hydrogen bond acceptors, yielding a higher predicted XLogP3 and greater lipophilicity [2]. The introduction of the β-hydroxyl group in DME increases topological polar surface area (tPSA) and hydrogen bond donor count, predicting improved aqueous solubility and reduced passive membrane permeability relative to DMA. These differences are critical for researchers selecting compounds for in vitro assays (solubility-limited conditions) or structure-property relationship studies.

Physicochemical properties LogP Hydrogen bonding Solubility Drug-likeness

Optimal Application Scenarios for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol Based on Differential Evidence


Phenethylamine Metabolism Studies Requiring MAO-Inert Scaffolds

Investigators studying phenethylamine metabolism, monoamine oxidase structure-activity relationships, or seeking MAO-negative control compounds should select DME over DMA. As demonstrated by Keller & Ferguson (1977), β-hydroxylation completely abolishes MAO inhibitory activity (64.0% inhibition for DMA vs. 0% for DME) [1]. This property makes DME the preferred scaffold for experiments where MAO modulation would confound data interpretation.

Chiral Tetrahydroisoquinoline Drug Intermediate Synthesis

Medicinal chemistry groups developing DA₁ receptor agonists or related tetrahydroisoquinoline-based therapeutics should procure DME as the essential β-amino alcohol intermediate. The Anan et al. (1991) synthetic route demonstrates that DME can be cyclized to a tetrahydroisoquinoline, resolved with dibenzoyltartaric acid, and elaborated to enantiopure DA₁ agonists with 10-fold greater potency than dopamine [2]. Neither DMA nor macromerine can support this synthetic sequence.

Adrenergic Receptor Ligand Screening with Defined Substitution Geometry

Pharmacology laboratories screening for α/β-adrenergic ligands with the 3,4-dimethoxy substitution pattern must use DME rather than the commercially more common 2,5-dimethoxy regioisomer. Epifani et al. (1983) and Manera et al. (1994) established that aromatic dimethoxy positioning controls pharmacological activity through rotameric effects on the ethanolamine side chain [3][4]. Procuring the incorrect regioisomer will produce fundamentally different receptor activity profiles.

Structure-Property Relationship Studies with Reduced Lipophilicity Requirements

For drug discovery programs requiring phenethylamine-like scaffolds with improved aqueous solubility and reduced membrane permeability, DME offers a quantifiable advantage over DMA. The β-hydroxyl group shifts XLogP3 from lipophilic to negative (-0.3) and increases hydrogen bond donor count from 1 to 2, favoring solubility-limited assay formats and altering predicted ADME properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.